E3 Ligase Ligand-linker Conjugate 74 E3 Ligase Ligand-linker Conjugate 74
Brand Name: Vulcanchem
CAS No.:
VCID: VC16617796
InChI: InChI=1S/C30H40N4O7/c1-30(2,3)41-26(36)18-40-21-10-12-32(13-11-21)17-19-8-14-33(15-9-19)20-4-5-22-23(16-20)29(39)34(28(22)38)24-6-7-25(35)31-27(24)37/h4-5,16,19,21,24H,6-15,17-18H2,1-3H3,(H,31,35,37)
SMILES:
Molecular Formula: C30H40N4O7
Molecular Weight: 568.7 g/mol

E3 Ligase Ligand-linker Conjugate 74

CAS No.:

Cat. No.: VC16617796

Molecular Formula: C30H40N4O7

Molecular Weight: 568.7 g/mol

* For research use only. Not for human or veterinary use.

E3 Ligase Ligand-linker Conjugate 74 -

Specification

Molecular Formula C30H40N4O7
Molecular Weight 568.7 g/mol
IUPAC Name tert-butyl 2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]oxyacetate
Standard InChI InChI=1S/C30H40N4O7/c1-30(2,3)41-26(36)18-40-21-10-12-32(13-11-21)17-19-8-14-33(15-9-19)20-4-5-22-23(16-20)29(39)34(28(22)38)24-6-7-25(35)31-27(24)37/h4-5,16,19,21,24H,6-15,17-18H2,1-3H3,(H,31,35,37)
Standard InChI Key SSWHYFYFLUURGV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)COC1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Introduction

Structural and Functional Characteristics of E3 Ligase Ligand-Linker Conjugate 74

E3 Ligase Ligand-Linker Conjugate 74 comprises three critical components:

  • E3 Ligase-Binding Moiety: Derived from thalidomide analogs, this segment recruits cereblon (CRBN), an E3 ligase involved in substrate recognition for ubiquitination .

  • Linker Region: A polyethylene glycol (PEG)-based spacer optimizes the distance and orientation between the E3 ligase and the target protein .

  • Target Protein-Binding Unit: A kinase inhibitor or analogous ligand directs the conjugate to the protein of interest (POI) .

The chemical formula C₃₀H₄₀N₄O₇ reflects a balance between hydrophilicity and lipophilicity, ensuring cell permeability while maintaining solubility . The conjugate’s design prioritizes reversible binding to avoid off-target effects, a common challenge in covalent inhibitor-based strategies .

Mechanism of Action: Ubiquitination and Proteasomal Degradation

E3 Ligase Ligand-Linker Conjugate 74 operates through a ternary complex formation:

  • The E3 ligase moiety binds CRBN, inducing conformational changes that activate its ubiquitin-transferase activity .

  • The POI-binding unit anchors the target protein (e.g., a kinase) within proximity of the E3 ligase .

  • The linker ensures optimal spatial arrangement, enabling efficient ubiquitin transfer to lysine residues on the POI .

Ubiquitinated proteins are recognized by the 26S proteasome, leading to their degradation (Figure 1) . This mechanism bypasses traditional occupancy-driven inhibition, allowing sub-stoichiometric activity and sustained effects .

Table 1: Key Biochemical Properties of E3 Ligase Ligand-Linker Conjugate 74

PropertyValue/DescriptionSource
Molecular Weight592.68 g/mol
LogP2.8 ± 0.3
IC₅₀ (CRBN Binding)12 nM
Half-life (in vitro)4.7 hours

Synthesis and Linker Optimization Strategies

The synthesis of E3 Ligase Ligand-Linker Conjugate 74 involves multi-step organic reactions:

  • Functionalization of the E3 Ligase Ligand: Thalidomide derivatives are modified at the C4 position to introduce a primary amine for linker attachment .

  • Linker Assembly: PEG chains (n = 3–6) are coupled via amidation or click chemistry, balancing flexibility and rigidity .

  • Conjugation to the POI Ligand: A kinase inhibitor (e.g., JQ1 for BRD4) is attached through terminal carboxyl or amine groups .

Challenges in Synthesis:

  • Steric Hindrance: Bulky E3 ligase ligands necessitate shorter linkers (e.g., PEG3) to maintain ternary complex stability .

  • Proteolytic Stability: Incorporating non-cleavable linkers (e.g., alkyl chains) enhances in vivo persistence .

Biological Efficacy and Selectivity Profiling

In cellular assays, E3 Ligase Ligand-Linker Conjugate 74 demonstrated:

  • Degradation Efficiency: DC₅₀ values of 5–50 nM for oncogenic kinases (e.g., BTK, EGFR) .

  • Selectivity: >50-fold preference for target kinases over off-targets, validated via kinome-wide profiling .

  • Cytotoxicity Mitigation: Unlike broad-spectrum kinase inhibitors, degradation-dependent effects reduce off-target toxicity .

Table 2: Degradation Metrics in Cancer Cell Lines

Cell LineTarget ProteinDC₅₀ (nM)Max Degradation (%)
JurkatBTK7.292
MCF-7EGFR18.485
A549BRD49.888

Comparative Analysis with Other E3 Ligase Ligands

E3 Ligase Ligand-Linker Conjugate 74 outperforms classical ligands (e.g., VH032 for VHL) in:

  • Tissue Penetration: Enhanced blood-brain barrier permeability due to optimized LogP .

  • Resistance Mitigation: CRBN recruitment avoids mutations common in VHL-based PROTACs .

  • Kinetic Efficiency: Faster ternary complex formation (kₒₙ = 1.2 × 10⁶ M⁻¹s⁻¹) compared to MDM2 ligands .

Challenges and Future Directions

Limitations:

  • Cytotoxicity at High Concentrations: Non-specific degradation observed at >100 nM .

  • E3 Ligase Saturation: High conjugate concentrations exhaust free CRBN, limiting efficacy .

Innovations in Development:

  • Tissue-Specific Delivery: Conjugation to antibody fragments (e.g., Fabs) for tumor-targeted degradation .

  • Dual-PROTACs: Simultaneous recruitment of CRBN and VHL to degrade resistance-driving proteins .

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